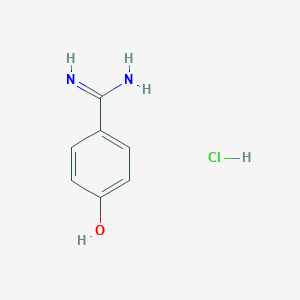

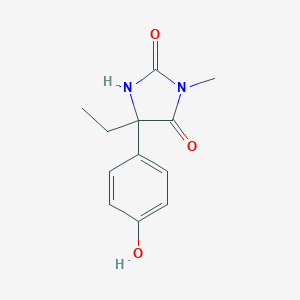

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

Overview

Description

Synthesis Analysis

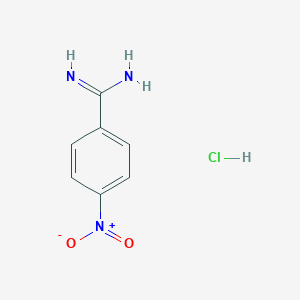

The synthesis of related compounds involves various strategies aimed at modifying structural elements to achieve desired biological activities or to understand the structure-activity relationship (SAR). For instance, the synthesis of analogs targeting ERK1/2 substrate-specific inhibitors highlights the importance of substituent positioning for enhancing biological activity (Li et al., 2009). Additionally, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its derivatives provides a basis for understanding the synthetic routes that can potentially be adapted for the compound (Witchard & Watson, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of compounds. For example, studies on related imidazolidine derivatives reveal insights into their non-planar configurations and the interactions stabilizing their conformations (Aydın et al., 2013). These methods provide a foundation for analyzing the molecular structure of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione.

Chemical Reactions and Properties

The chemical behavior of imidazolidine derivatives involves various reactions, such as those with nitromethane and aryl isocyanates, leading to specific products with established structures and reactivities (Shimizu et al., 1986). Understanding these reactions provides insight into the potential chemical properties and reactivities of the compound in focus.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for understanding the practical aspects of handling and applying these compounds. Studies on related compounds, such as those focusing on photophysical properties, offer valuable insights into their behavior in various conditions (Deshmukh & Sekar, 2015).

Scientific Research Applications

1. Substrate-Specific ERK1/2 Inhibition

Research has shown that analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which are related to 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, have potential as substrate-specific ERK1/2 inhibitors. These compounds have been characterized in human leukemia U937 cells to define pharmacophores and show promising activities in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

2. Antidiabetic and Hypolipidemic Activities

Studies on analogs of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione have indicated hypoglycemic and hypolipidemic activities. These compounds have been evaluated using genetically obese and diabetic mice, showing potential as therapeutic agents in diabetes management (Sohda et al., 1982).

3. Antimicrobial Activities

Some derivatives of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione have shown promising antimicrobial activities. These include a variety of synthesized compounds that have been tested against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, indicating potential in developing new antimicrobial agents (Magd El-Din et al., 2007).

4. Receptor-Ligand Interactions in Neurological Therapeutics

Research has also focused on the receptor-ligand interactions of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione derivatives for potential use in neurological therapeutics. These studies involve computer-aided insights and molecular modeling to understand interactions with serotonin receptors, which could be significant in developing antidepressants and anxiolytics (Kucwaj-Brysz et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, “4-Hydroxy Phenobarbital”, suggests that if inhaled, one should move to fresh air and give artificial respiration if not breathing5. If it comes into contact with skin, wash the affected area with soap and water5. If it comes into contact with eyes, rinse with plenty of water for at least 15 minutes5. If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center5.

Future Directions

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or consult with a subject matter expert.

properties

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977407 | |

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

CAS RN |

61837-65-8 | |

| Record name | 4-Hydroxymephenytoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

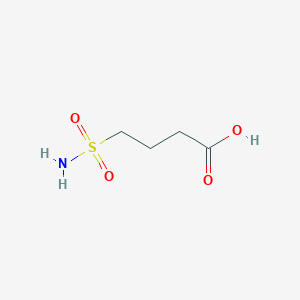

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

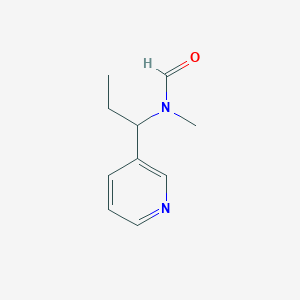

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)